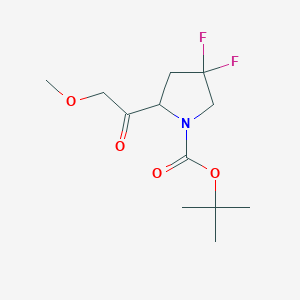

Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group, difluorination at the 4,4-positions, and a 2-methoxyacetyl substituent at the 2-position. The tert-butyl carbamate group enhances stability and solubility, while the difluoro and 2-methoxyacetyl moieties likely influence electronic and steric properties, impacting reactivity and biological interactions .

Properties

IUPAC Name |

tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-7-12(13,14)5-8(15)9(16)6-18-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJNESQYVWRTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)COC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the difluoromethyl and methoxyacetyl groups. The tert-butyl ester group is then added to protect the carboxylate functionality during subsequent reactions.

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST).

Addition of Methoxyacetyl Group: The methoxyacetyl group can be added via an acylation reaction using methoxyacetyl chloride in the presence of a base like triethylamine.

Protection with Tert-butyl Ester: The final step involves the protection of the carboxylate group with tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogen replacing oxygen functionalities.

Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential lead compound for the development of new pharmaceuticals.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methoxyacetyl groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound may also affect various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Inferred formula based on substituent addition. †Calculated from analogs.

Physicochemical Properties

- Storage and Stability : Hydroxymethyl-substituted analogs require storage at 2–8°C due to sensitivity to hydrolysis, whereas methoxyacetyl or carbamoyl derivatives may exhibit greater stability at room temperature .

- Stereochemical Considerations : The (2S)-configured compounds (e.g., CAS 215918-21-1) demonstrate the importance of chirality in biological activity, such as binding affinity to enantioselective targets .

Biological Activity

Tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in pharmaceutical and biochemical research due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C12H19F2NO4, featuring a pyrrolidine ring substituted with difluoromethyl and methoxyacetyl groups. The presence of these functional groups enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluoromethyl group is known to enhance the compound's binding affinity, while the methoxyacetyl group may modulate pharmacokinetic properties. This interaction can lead to inhibition or modulation of target enzyme activities, potentially affecting various biochemical pathways.

Biological Activity Data

| Biological Activity | Description |

|---|---|

| Target Enzymes | Inhibits specific enzymes involved in metabolic pathways. |

| Binding Affinity | Enhanced due to difluoromethyl substitution. |

| Pharmacokinetics | Modulated by methoxyacetyl group, improving bioavailability. |

Case Studies and Research Findings

- Inhibition Studies : Research indicates that this compound exhibits significant inhibitory effects on certain enzymes involved in oxidative stress regulation. For instance, studies on related compounds have shown that modifications in the pyrrolidine structure can lead to varying degrees of enzyme inhibition, suggesting a structure-activity relationship that could be explored further .

- Synthesis and Evaluation : A detailed synthesis pathway for this compound has been established, involving multiple steps such as the introduction of the tert-butyl ester group and difluoromethylation using diethylaminosulfur trifluoride (DAST). These synthetic routes are crucial for producing compounds with high purity and yield for biological testing .

- Pharmacological Characterization : Preliminary pharmacological assessments have indicated that compounds similar to this compound demonstrate promising activity against various disease models, including those related to parasitic infections such as malaria and leishmaniasis. These findings highlight the potential for developing novel therapeutic agents based on this compound .

Q & A

Q. What synthetic routes are commonly employed for synthesizing tert-butyl 4,4-difluoro-2-(2-methoxyacetyl)pyrrolidine-1-carboxylate, and what are the critical reaction conditions?

The synthesis typically involves multi-step strategies:

- Step 1 : Functionalization of the pyrrolidine ring via fluorination (e.g., using DAST or Deoxo-Fluor reagents) to introduce difluoro groups .

- Step 2 : Introduction of the 2-methoxyacetyl group via nucleophilic acyl substitution or coupling reactions (e.g., using methoxyacetyl chloride under basic conditions) .

- Step 3 : Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Key conditions: Strict temperature control (0–25°C for fluorination), anhydrous solvents (e.g., THF, DCM), and monitoring via TLC or LC-MS to track intermediates.

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis, and what analytical methods validate its configuration?

- Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) are used to control stereochemistry during fluorination and substitution steps .

- Characterization :

- NMR : NMR confirms difluoro substitution patterns, while NMR detects diastereotopic protons .

- X-ray crystallography resolves absolute configuration, particularly for chiral centers at C2 and C4 .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) assesses enantiomeric excess (>98% required for pharmaceutical intermediates) .

Advanced Research Questions

Q. How do conflicting NMR data for tert-butyl 4,4-difluoro derivatives arise, and what strategies resolve these discrepancies?

Contradictions often stem from:

- Dynamic rotational isomerism : The tert-butyl group’s steric bulk can restrict rotation, leading to split signals in or NMR. Variable-temperature NMR (e.g., -40°C to 80°C) identifies coalescence temperatures .

- Solvent effects : Polar solvents (DMSO-d₆ vs. CDCl₃) alter chemical shifts for electronegative groups (e.g., fluorine). Cross-referencing with computational models (DFT) validates assignments .

- Impurity interference : Trace byproducts (e.g., de-Boc intermediates) may overlap signals. Purification via preparative HPLC or column chromatography is critical .

Q. What methodologies optimize the coupling of the 2-methoxyacetyl moiety to the pyrrolidine ring while minimizing side reactions?

- Activation strategies : Use of coupling reagents (EDC/HOBt or DCC) for carboxylate intermediates reduces racemization .

- Protection-deprotection : Temporary protection of the pyrrolidine nitrogen (e.g., Fmoc) prevents unwanted nucleophilic attack during acylation .

- Kinetic vs. thermodynamic control : Lower temperatures (-10°C) favor selective mono-acylation, avoiding over-substitution .

- In-situ monitoring : ReactIR tracks carbonyl reactivity (e.g., disappearance of 1720 cm⁻¹ peak for activated ester) .

Q. How does the difluoro substitution impact the compound’s conformational flexibility and binding affinity in biological systems?

- Conformational analysis : Fluorine’s electronegativity rigidifies the pyrrolidine ring via gauche effects, as shown by NOESY NMR and molecular dynamics simulations .

- Biological implications : Enhanced metabolic stability (resistance to CYP450 oxidation) and improved target binding (e.g., kinase inhibitors) due to reduced ring puckering .

- Case study : Analogues lacking difluoro groups show 3–5× lower affinity for serine/threonine kinases in SPR assays .

Methodological Challenges and Solutions

Q. What are the limitations of current fluorination protocols for this compound, and how can they be addressed?

- Challenge 1 : Low regioselectivity during difluoro substitution. Solution : Use of directing groups (e.g., boronate esters) to guide fluorination to C4 and C4' positions .

- Challenge 2 : Fluorinating agent toxicity (e.g., DAST). Solution : Switch to safer reagents like XtalFluor-E or bench-stable Fluolead® .

- Challenge 3 : Post-fluorination purification difficulties due to similar polarities. Solution : Reverse-phase flash chromatography with C18 silica and acetonitrile/water gradients .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

- DFT calculations (Gaussian 16): Predict reaction pathways for fluorination and acylation, identifying transition states with Gibbs free energy barriers .

- Molecular docking (AutoDock Vina) : Screens potential biological targets (e.g., proteases) by simulating binding poses of the compound’s low-energy conformers .

- Degradation modeling : Accelerated stability studies (40°C/75% RH) combined with QSPR models forecast hydrolytic susceptibility of the Boc group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.